

Application Notes & Protocols for In Vivo Testing of Sophoraflavanone G

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Compound of Interest		
Compound Name:	Sophoraflavanone I	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the in vivo evaluation of Sophoraflavanone G (SFG), a bioactive flavonoid isolated from Sophora flavescens. The following sections outline experimental designs for assessing the antiinflammatory and antibacterial properties of SFG in established animal models.

Anti-Inflammatory Activity in a Murine Model of Allergic Asthma

This protocol describes the use of an ovalbumin (OVA)-sensitized mouse model to investigate the efficacy of Sophoraflavanone G in mitigating allergic airway inflammation.

Experimental Protocol

- 1.1. Animal Model:
- Species: Female BALB/c mice.[1]
- Age: 6-8 weeks.
- Housing: Standard pathogen-free conditions with controlled temperature, humidity, and a 12hour light/dark cycle. Provide ad libitum access to food and water.
- 1.2. Materials:



- Sophoraflavanone G (SFG)
- Ovalbumin (OVA)
- Aluminum hydroxide (Al(OH)₃)
- Phosphate-buffered saline (PBS)
- Methacholine
- Giemsa stain
- Reagents for ELISA and RT-PCR
- 1.3. Experimental Procedure:
- Sensitization:
 - On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 μg OVA emulsified in 2 mg of aluminum hydroxide in 200 μL of PBS.
- Challenge:
 - From days 21 to 23, challenge the sensitized mice with 1% OVA in PBS for 30 minutes daily using an ultrasonic nebulizer.
- Sophoraflavanone G Administration:
 - From days 18 to 23, administer SFG (5 or 10 mg/kg body weight) via intraperitoneal injection daily, one hour before the OVA challenge.[2] A vehicle control group (e.g., DMSO or saline) should be included.
- Endpoint Measurements (Day 24):
 - Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of aerosolized methacholine (0-40 mg/mL) using a whole-body plethysmograph.[2]



- Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes) using Giemsa staining.[2]
- Lung Histology: Perfuse the lungs and fix in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammatory cell infiltration and Periodic acid-Schiff (PAS) for goblet cell hyperplasia.[2][3]
- Cytokine and Chemokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13),
 IFN-y, and inflammatory chemokines (e.g., CCL11, CCL24) in BALF and lung
 homogenates using ELISA and RT-PCR, respectively.[2][4]
- Splenocyte Culture: Isolate splenocytes and re-stimulate with OVA in vitro. Measure cytokine production (IL-4, IL-5, IL-13, IFN-y) in the culture supernatant by ELISA.[2]

Data Presentation

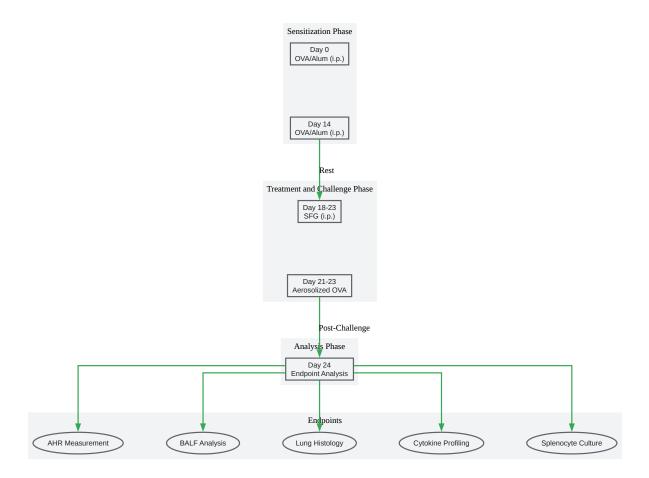
Table 1: Effect of Sophoraflavanone G on Airway Inflammation in OVA-Sensitized Mice

Treatmen t Group	Dose (mg/kg)	Total Cells in BALF (x10⁵)	Eosinoph ils in BALF (x10 ⁴)	IL-4 in BALF (pg/mL)	IL-5 in BALF (pg/mL)	IL-13 in BALF (pg/mL)
Control	-	1.2 ± 0.3	0.1 ± 0.05	10.5 ± 2.1	8.2 ± 1.5	15.3 ± 3.2
OVA- Challenged	-	8.5 ± 1.2	4.8 ± 0.9	55.2 ± 7.8	48.6 ± 6.5	62.1 ± 8.9
SFG	5	6.1 ± 0.9	2.9 ± 0.6	38.4 ± 5.5	35.1 ± 4.8	45.7 ± 6.1*
SFG	10	4.2 ± 0.7	1.5 ± 0.4	25.6 ± 4.2	22.3 ± 3.9	30.2 ± 5.3**

^{*}Data are representative and presented as mean \pm SEM. *p < 0.05, *p < 0.01 compared to the OVA-challenged group.

Experimental Workflow





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Murine Asthma Model Workflow



Antibacterial Activity in a Duckling Model of Peritonitis

This protocol details the evaluation of Sophoraflavanone G's efficacy against Riemerella anatipestifer infection in a duckling peritonitis model.[5]

Experimental Protocol

2.1. Animal Model:

- Species: 1-day-old Cherry Valley ducklings.
- Housing: Housed in sterile isolators with controlled temperature and humidity. Provide sterile food and water ad libitum.

2.2. Materials:

- Sophoraflavanone G (SFG)
- Riemerella anatipestifer (e.g., ATCC 11845)
- Tryptic Soy Broth (TSB)
- Phosphate-buffered saline (PBS)
- CO2 for euthanasia

2.3. Experimental Procedure:

- Bacterial Culture:
 - Culture R. anatipestifer in TSB overnight at 37°C.
 - Harvest bacteria by centrifugation, wash with PBS, and resuspend to a concentration of 1 x 10⁸ CFU/mL.
- Infection:



- Induce peritonitis by intraperitoneal injection of 0.5 mL of the bacterial suspension.
- Sophoraflavanone G Administration:
 - At 3 hours post-infection, administer SFG (10 mg/kg body weight) via intramuscular injection.[5] Include a vehicle control group.
- Endpoint Measurements (24 hours post-infection):
 - Bacterial Load Quantification: Euthanize ducklings by CO₂ inhalation.[5] Aseptically collect brain, liver, lung, and kidney tissues.[5]
 - Homogenize tissues in sterile PBS.
 - Perform serial dilutions of the homogenates and plate on Tryptic Soy Agar.
 - Incubate plates at 37°C for 24-48 hours and count colony-forming units (CFU). Express results as log₁₀ CFU/g of tissue.
 - Histopathology: Collect tissues, fix in 10% neutral buffered formalin, and process for H&E staining to assess tissue damage.[5]

Data Presentation

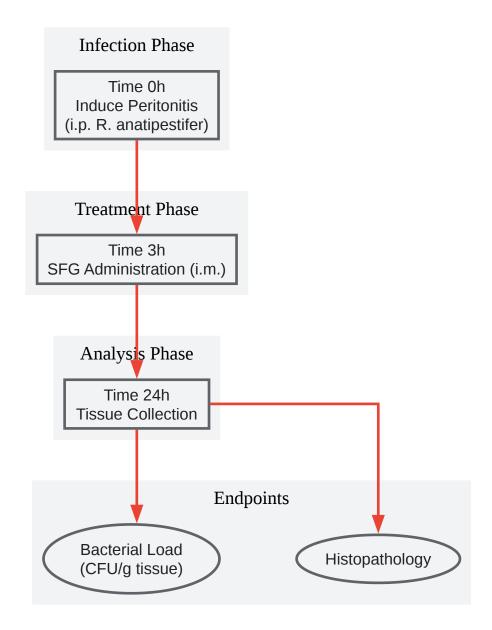
Table 2: Effect of Sophoraflavanone G on Bacterial Load in R. anatipestifer-Infected Ducklings

Treatment Group	Dose (mg/kg)	Brain (log ₁₀ CFU/g)	Liver (log ₁₀ CFU/g)	Lungs (log10 CFU/g)	Kidneys (log ₁₀ CFU/g)
Infected Control	-	6.8 ± 0.5	7.2 ± 0.6	7.5 ± 0.4	8.1 ± 0.7
SFG	10	4.5 ± 0.4	5.1 ± 0.5	5.3 ± 0.6	4.8 ± 0.5

^{*}Data are representative and presented as mean \pm SEM. *p < 0.001 compared to the infected control group.



Experimental Workflow



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Duckling Peritonitis Model Workflow

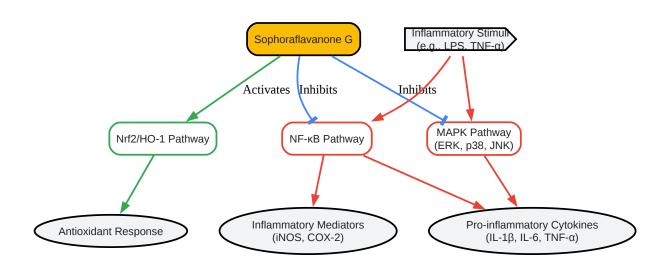
Key Signaling Pathways Modulated by Sophoraflavanone G

Sophoraflavanone G has been shown to exert its effects by modulating several key intracellular signaling pathways, primarily related to inflammation and apoptosis.[4][6][7][8][9]



Anti-Inflammatory Signaling Pathways

SFG has been reported to inhibit pro-inflammatory responses by suppressing the NF-kB and MAPK signaling pathways.[6][9] It also appears to upregulate the Nrf2/HO-1 pathway, which is involved in the antioxidant response.[4]



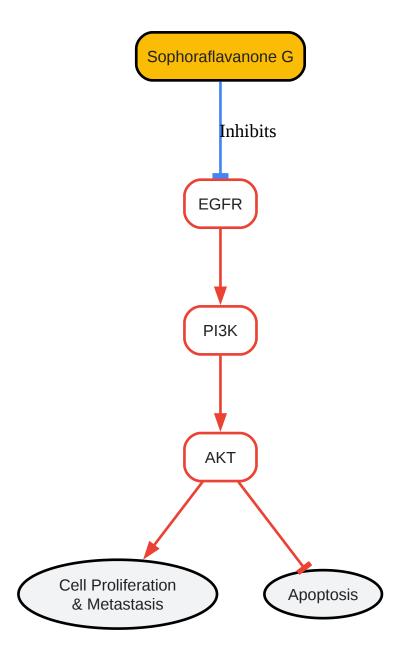
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Anti-inflammatory Signaling of SFG

Anticancer Signaling Pathway (Triple-Negative Breast Cancer)

In the context of triple-negative breast cancer, SFG has been found to suppress tumor growth by inhibiting the EGFR-PI3K-AKT signaling pathway.[7]





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Anticancer Signaling of SFG in TNBC

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Methodological & Application





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